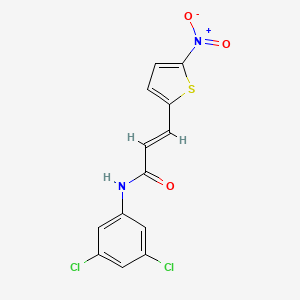![molecular formula C22H16ClN3O2 B2795564 3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 903328-93-8](/img/structure/B2795564.png)
3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery and medicinal chemistry studies. It is a derivative of quinazolinone, a significant heterocyclic compound due to its potential pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various procedures. A common approach involves the amidation of 2-aminobenzoic acid derivatives . For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The molecular structure of “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is confirmed by physicochemical and spectral characteristics . The quinazoline nucleus is an exciting molecule with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Chemical Reactions Analysis
Quinazolinone derivatives have diverse chemical reactions. The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Activity
Molecular docking studies have identified indole derivatives as potential anti-HIV agents . Although direct data on this compound are lacking, its indole moiety suggests a similar potential.
Antitubercular Activity
Chlorine derivatives, including this compound, have demonstrated potent antitubercular effects. For instance, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide exhibited strong growth inhibition against Mycobacterium tuberculosis .
Future Directions
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is the RyR receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
The compound binds to the RyR receptor with high efficiency . This binding triggers the opening of calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm . The influx of calcium ions can then initiate various downstream effects.
Result of Action
The activation of the RyR receptor and the subsequent calcium ion release can have various molecular and cellular effects. For instance, in insects, this can lead to paralysis and death, making the compound an effective insecticide .
properties
IUPAC Name |
3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXMOIJWFFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2795486.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)

![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)